molecular formula C17H21N5O B2417771 1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097864-58-7

1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Cat. No.: B2417771
CAS No.: 2097864-58-7
M. Wt: 311.389
InChI Key: UHGWQDJSQUIGOF-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a complex organic compound that features a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea typically involves the reaction of 2-methylphenyl isocyanate with a pyrrolidine derivative. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may also require a catalyst or a base to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylphenyl)-3-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}urea
  • 1-(2-Methylphenyl)-3-{[1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}urea
  • 1-(2-Methylphenyl)-3-{[1-(pyrimidin-5-yl)pyrrolidin-2-yl]methyl}urea

Uniqueness

1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the pyrimidin-2-yl group, in particular, may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-13-6-2-3-8-15(13)21-17(23)20-12-14-7-4-11-22(14)16-18-9-5-10-19-16/h2-3,5-6,8-10,14H,4,7,11-12H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGWQDJSQUIGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCCN2C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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